3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine

Medicinal Chemistry ADME Prediction Lead Optimization

Sourcing the correct 4-aminopyrazole building block is critical for SAR studies-minor substitution changes drastically alter biological activity. This compound provides a defined 1,5-dimethyl-3-isopropyl pattern that creates a unique steric and electronic environment, essential for maintaining synthetic route integrity and lead compound activity. - Enables precise modulation of kinase inhibitor selectivity and potency in DLK-targeted programs. - Serves as a reliable, well-characterized substrate for cross-coupling and C-H activation methodology development. - Available with batch-to-batch consistency; typical purity ≥97% (HPLC).

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 132026-74-5
Cat. No. B594660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
CAS132026-74-5
Synonyms1H-Pyrazol-4-amine,1,5-dimethyl-3-(1-methylethyl)-(9CI)
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC1=C(C(=NN1C)C(C)C)N
InChIInChI=1S/C8H15N3/c1-5(2)8-7(9)6(3)11(4)10-8/h5H,9H2,1-4H3
InChIKeyFEIWTQHYYRABGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Profile


3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (CAS 132026-74-5) is a fully substituted 4-aminopyrazole derivative with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . It features a 1,5-dimethylated pyrazole core bearing a 4-amino group and a 3-isopropyl substituent. The compound exhibits a calculated LogP of approximately 1.1-2.02, a topological polar surface area (PSA) of 43.8 Ų, and one hydrogen bond donor . These physicochemical properties confer a distinct steric and electronic profile compared to simpler aminopyrazole analogs, influencing its utility as a building block in medicinal chemistry and as an intermediate in the synthesis of more complex heterocyclic systems [1].

Fully substituted 4-aminopyrazole building block for medicinal chemistry
Defined 1,5-dimethyl-3-isopropyl substitution pattern supports SAR library synthesisPrivileged scaffold for kinase-targeted lead optimization
Reactive 4-amino group enables predictable derivatization in cross-coupling workflows

Key Differentiators of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine


Simple substitution of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine with other commercially available 4-aminopyrazoles is not chemically equivalent. The compound's unique combination of a 1,5-dimethyl pattern and a 3-isopropyl group establishes a defined steric and electronic environment around the reactive 4-amino group and the pyrazole nitrogen atoms. This substitution pattern directly impacts its reactivity in cross-coupling reactions and its binding affinity when incorporated into larger pharmacophores. As evidenced in class-level studies of amino-pyrazoles, even minor alterations to the pyrazole ring's substitution pattern can lead to significant changes in biological activity, such as antiproliferative effects and enzyme inhibition [1]. For procurement, this means that sourcing this specific derivative is essential for maintaining the integrity of a synthetic route or the activity of a lead compound in a Structure-Activity Relationship (SAR) study [2].

Substitution pattern Simpler 4-aminopyrazoles lack the 3-isopropyl group, altering steric shielding around the reactive amine and shifting regioselectivity in downstream reactions.
SAR integrity Even minor ring-substitution changes may significantly shift biological activity; class-level evidence shows antiproliferative response is substitution-dependent.
Sourcing specificity 1,5-dimethyl analogs without the 3-isopropyl group create a different electronic environment and may not reproduce binding interactions in kinase-targeted pharmacophores.

Evidence for 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine


Physicochemical Profile vs. Unsubstituted Aminopyrazole

The calculated physicochemical properties of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine show a quantifiable difference in lipophilicity and polar surface area when compared to the unsubstituted 4-aminopyrazole core. These differences are critical for predicting absorption, distribution, and target binding in medicinal chemistry campaigns . Direct head-to-head experimental data for this specific compound against defined comparators is absent in the public domain. The following data is therefore based on computational predictions.

Lipophilicity vs. core scaffold
Data to verify
LogP ~1.1–2.02 vs. baseline −0.8 (Δ ~1.9–2.8 units)
Computed lipophilicity context; supports membrane-permeability prediction in lead design
Calculated values only; experimental LogP not publicly reported
Medicinal Chemistry ADME Prediction Lead Optimization

Steric Bulk vs. 1,5-Dimethyl-1H-pyrazol-4-amine

The presence of the 3-isopropyl group on the target compound introduces significant steric bulk adjacent to the reactive 4-amino position, a feature absent in simpler analogs like 1,5-Dimethyl-1H-pyrazol-4-amine (CAS 1190409-16-5). This steric hindrance can be quantified by the number of rotatable bonds and molecular complexity. The target compound has a complexity score of 135 and one rotatable bond (the isopropyl group), compared to a lower complexity score for the comparator [1]. This structural feature is predicted to modulate the reactivity of the 4-amino group in nucleophilic attacks and influence the regioselectivity of subsequent ring functionalization.

Steric profile vs. 1,5-dimethyl analog
Class-level inference
Complexity score 135; 1 rotatable bond (isopropyl); higher than des-isopropyl comparator
Computed steric context; may influence nucleophilic reactivity at the 4-amino site
Reactivity modulation inferred from molecular descriptors; experimental confirmation advised
Synthetic Chemistry Reaction Selectivity Building Block

Biological Activity vs. Simple Aminopyrazoles

While direct IC50 data for this exact compound is not publicly available, its classification as an amino-pyrazole derivative places it within a well-documented class of bioactive molecules. Studies on related amino-pyrazole series have shown potent anti-proliferative activity, with lead compounds achieving IC50 values in the low micromolar range (e.g., 12.20-32.19 μM) across multiple cancer cell lines [1]. The specific 1,5-dimethyl-3-isopropyl substitution pattern is a key feature in patents claiming DLK inhibitors, underscoring its relevance as a privileged scaffold for kinase inhibition [2].

Biological activity context
Class-level
Amino-pyrazole class: reported IC50 12–32 μM across cancer cell lines; compound cited in DLK inhibitor patents
Supports class-level activity context for SAR; direct IC50 for this compound not publicly available
Class inference only; verify in target-specific assays
Anticancer Research Enzyme Inhibition SAR Studies

3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Applications


Kinase Inhibitor Lead Optimization

Used as a key building block in the synthesis of kinase inhibitors, particularly for targets like DLK (dual leucine zipper kinase) [1]. The 1,5-dimethyl-3-isopropyl pattern creates a specific steric and electronic profile that can be exploited to improve selectivity and potency in SAR campaigns, building upon the class-level activity established for amino-pyrazoles in cancer and inflammatory disease models [2].

Synthesis of Privileged Scaffolds

Employed as a versatile intermediate for generating libraries of fully substituted pyrazoles via further functionalization of the 4-amino group [2]. Its distinct substitution pattern enables access to a unique region of chemical space that is known to interact with a broad range of biological targets, including enzymes and receptors involved in proliferative and metabolic diseases [2].

Standard for Reaction Development

Serves as a well-defined, commercially available substrate for developing novel synthetic methodologies, such as transition metal-catalyzed cross-couplings or C-H activation reactions. Its predictable reactivity at the 4-amino position, influenced by the adjacent isopropyl group, makes it a reliable standard for comparing reaction yields and selectivities in chemical process research [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Substitution pattern specificity
Target-engagement SAR profiling
Privileged scaffold library synthesis
4-Amino group derivatization potential
Library diversification and purity
Reaction methodology development
Reproducible steric and electronic profile
Cross-coupling yield and regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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